

3-Fluoro-4-(trifluoromethyl)benzylamine CAS number and properties

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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)benzylamine

Cat. No.: B1302107

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Technical Guide: 3-Fluoro-4-(trifluoromethyl)benzylamine

CAS Number: 235106-09-9

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-(trifluoromethyl)benzylamine**, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's physicochemical properties, safety and handling protocols, a proposed synthesis pathway with a detailed experimental protocol, and its applications as a versatile chemical building block. This guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

3-Fluoro-4-(trifluoromethyl)benzylamine, with the CAS number 235106-09-9, is an aromatic amine that incorporates both a fluorine atom and a trifluoromethyl group on the benzene ring. The presence of these fluorine-containing moieties imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. The strategic introduction of fluorine is

a well-established strategy in medicinal chemistry to modulate a molecule's biological activity, binding affinity, and pharmacokinetic profile. This guide summarizes the known properties and outlines a practical synthesis route for this important intermediate.

Physicochemical Properties

The properties of **3-Fluoro-4-(trifluoromethyl)benzylamine** are summarized in the table below. The compound is described as both a solid and a clear yellow to light yellow liquid, which may depend on its purity.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	235106-09-9	[1]
Molecular Formula	C ₈ H ₇ F ₄ N	
Molecular Weight	193.14 g/mol	[1]
Physical Form	Solid / Clear yellow to light yellow liquid	[1]
Boiling Point	195.1 °C (Predicted)	[2]
Density	1.312 g/cm ³ (Predicted)	[2]
Refractive Index	1.453 (Predicted)	[2]
Flash Point	85 °C	[3]
InChI Key	XYWYEOHNURYGGP-UHFFFAOYSA-N	[1]
SMILES	<chem>NCc1ccc(c(F)c1)C(F)(F)F</chem>	[1]

Safety and Handling

3-Fluoro-4-(trifluoromethyl)benzylamine is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

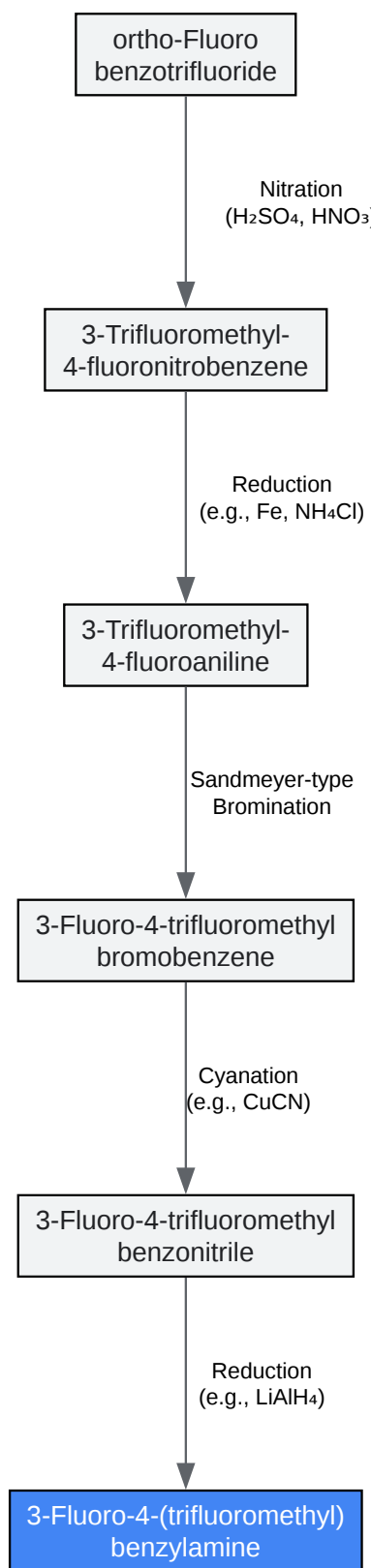
Hazard Information	Details	Reference(s)
Signal Word	Danger	[3]
GHS Pictogram	GHS05 (Corrosive)	[3]
Hazard Statement	H314: Causes severe skin burns and eye damage.	[3]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.	[3]
Storage	Keep in a dark place. Sealed in dry, 2-8°C.	[2]
Transport Information	UN 2735, Class 8, Packing Group III	[3]

Synthesis Pathway and Experimental Protocols

A direct, published experimental protocol for the synthesis of **3-Fluoro-4-(trifluoromethyl)benzylamine** is not readily available. However, a robust synthesis can be achieved via the reduction of its corresponding nitrile precursor, 3-fluoro-4-(trifluoromethyl)benzonitrile. A detailed synthesis for this precursor has been described in the patent literature.[4] The final reduction of the nitrile to the primary amine is a standard organic transformation.

Proposed Synthesis Pathway

The overall proposed pathway begins with ortho-fluoro benzonitrile and proceeds through nitration, reduction, bromination, diazotization, and cyanation to yield the key nitrile intermediate, which is then reduced to the target benzylamine.



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Proposed synthesis pathway for **3-Fluoro-4-(trifluoromethyl)benzylamine**.

Experimental Protocol: Reduction of 3-Fluoro-4-(trifluoromethyl)benzonitrile

This protocol is adapted from standard procedures for the reduction of aryl nitriles using lithium aluminum hydride (LiAlH_4).^[5]

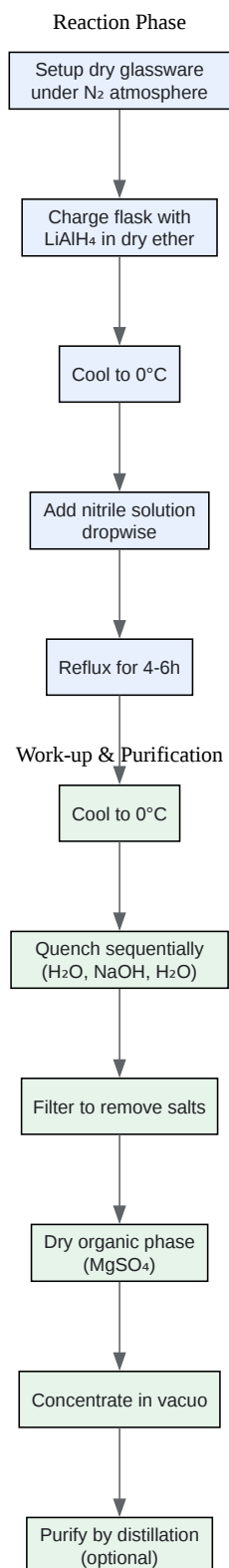
Materials:

- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Deionized water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

- **Reaction Setup:** A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (1.2 eq) suspended in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere.
- **Addition of Nitrile:** A solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred LiAlH_4 suspension at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up (Fieser method): The flask is cooled to 0°C in an ice bath. The reaction is cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.[6]
- Isolation: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether.
- Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **3-Fluoro-4-(trifluoromethyl)benzylamine**. The product can be further purified by vacuum distillation if necessary.



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Experimental workflow for the reduction of the nitrile precursor.

Applications in Research and Development

3-Fluoro-4-(trifluoromethyl)benzylamine is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The amine functional group serves as a key handle for a variety of chemical transformations, including:

- **Amide bond formation:** Reacting with carboxylic acids or their derivatives to form amides, a common linkage in biologically active molecules.
- **Reductive amination:** Condensation with aldehydes or ketones followed by reduction to form secondary amines.
- **N-Arylation/N-Alkylation:** Formation of carbon-nitrogen bonds to introduce the fluorinated benzyl moiety into heterocyclic systems or other scaffolds.

The trifluoromethyl group and the fluorine atom on the aromatic ring can significantly enhance the pharmacological profile of a drug candidate by improving metabolic stability, binding affinity, and cell membrane permeability.^{[7][8]} While specific examples of marketed drugs containing this exact fragment are not prominent, it represents a key structural motif explored in the discovery phase for various therapeutic targets.

Conclusion

3-Fluoro-4-(trifluoromethyl)benzylamine is a key synthetic intermediate with desirable properties for applications in medicinal chemistry and materials science. This guide provides essential data on its properties and safety, alongside a detailed, practical protocol for its synthesis via the reduction of its nitrile precursor. The information and procedures outlined herein are intended to support researchers in the safe and efficient utilization of this versatile fluorinated building block for the development of novel chemical entities.

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